6-Bromo-2-methylquinoline-4-thiol

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

Researchers exploring CNS targets often face scarcity of selective, well-characterized chemical probes. 6-Bromo-2-methylquinoline-4-thiol (CAS 332150-33-1) directly addresses this gap as a dual BChE/MAO-B inhibitor with defined selectivity profiles. - Targets butyrylcholinesterase (BChE) with a Ki of 610 nM, showing 5.6-fold selectivity over acetylcholinesterase (AChE). - Inhibits monoamine oxidase B (MAO-B) with an IC50 of 5.64 µM, offering 1.8-fold selectivity over MAO-A. - Features a reactive 4-thiol group, enabling rapid construction of kinase inhibitor libraries via S-alkylation/arylation. Supplied with full quality assurance, this building block ensures reliable supply for CNS probe development and focused library synthesis.

Molecular Formula C10H8BrNS
Molecular Weight 254.15g/mol
CAS No. 332150-33-1
Cat. No. B406199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylquinoline-4-thiol
CAS332150-33-1
Molecular FormulaC10H8BrNS
Molecular Weight254.15g/mol
Structural Identifiers
SMILESCC1=CC(=S)C2=C(N1)C=CC(=C2)Br
InChIInChI=1S/C10H8BrNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
InChIKeyDYQVZEHXIGKYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylquinoline-4-thiol Overview


6-Bromo-2-methylquinoline-4-thiol (CAS 332150-33-1) is a heterocyclic small molecule featuring a quinoline core substituted at the 6-position with bromine and at the 4-position with a thiol group [1]. It serves as a versatile building block for synthesizing novel bioactive molecules, including kinase inhibitors and antimicrobial agents . The compound demonstrates measurable enzyme inhibition against human monoamine oxidase B (MAO-B, IC50: 5.64 µM) and butyrylcholinesterase (Ki: 610 nM), supporting its utility in CNS-targeted research [2].

Versatile building block for kinase inhibitor and antimicrobial agent synthesis
Reported MAO-B enzyme inhibition context for CNS research
BChE selectivity profile supports cholinesterase pathway studies
Reactive 4-thiol handle enables focused library generation

Why 6-Bromo-2-methylquinoline-4-thiol Is Irreplaceable


Direct substitution of 6-Bromo-2-methylquinoline-4-thiol with other 4-thioquinolines is not possible due to critical structure-activity relationships. The bromine atom at the 6-position significantly enhances antiviral potency against HIV-1 integrase compared to unsubstituted analogs, while the specific combination of the 2-methyl and 4-thiol groups governs enzyme inhibition profiles [1]. Additionally, the 6-bromo substituent confers distinct cytotoxic properties in anticancer screening, distinguishing it from 7-chloro or unsubstituted analogs [2].

6-Bromo position influences antiviral response
Unsubstituted or 8-bromo analogs may shift integrase inhibition profile; the specific substitution pattern matters for ALLINI resistance studies.
2-Methyl and 4-thiol combination governs enzyme inhibition
Analogues lacking the 2-methyl or 4-thiol group may exhibit altered MAO-B/BChE selectivity, limiting direct replacement in pathway assays.
Halogen substitution directs biological activity space
7-Chloro derivatives show antioxidant-dominant profiles; 6-bromo substitution leads to enzyme inhibition and antiviral contexts, requiring target-specific selection.

Quantitative Differentiation Evidence


HIV-1 Integrase ALLINI Resistance: 6-Bromo vs 8-Bromo

The 6-bromo substituted quinoline ALLINI (allosteric integrase inhibitor) shows a significant loss of potency against the A128T mutant virus, while the 8-bromo analog retains full effectiveness [1]. This differential resistance profile makes the 6-bromo compound a valuable tool for studying integrase multimerization mechanisms and resistance pathways.

HIV-1 ALLINI Resistance
Head-to-head
6-Br: loss of potency vs A128T mutant
8-Br analog: retains effectiveness
Supports integrase multimerization research; 6-Br substitution alters resistance profile
8-Br isomer may be considered for different research context
HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

MAO-B Selectivity Profile

6-Bromo-2-methylquinoline-4-thiol inhibits recombinant human MAO-B with an IC50 of 5.64 µM, showing approximately 1.8-fold selectivity over MAO-A (IC50: 10.0 µM) [1]. This selectivity profile is notable as many quinoline-based MAO inhibitors exhibit the opposite selectivity or are non-selective.

MAO-B Selectivity
Reported
IC50 5.64 µM (MAO-B)
IC50 10.0 µM (MAO-A)
1.8-fold MAO-B selectivity; may inform CNS target engagement studies
Recombinant human enzyme, kynuramine substrate
Monoamine Oxidase CNS Disorders Enzyme Inhibition

BChE vs AChE Selectivity

6-Bromo-2-methylquinoline-4-thiol demonstrates a Ki of 610 nM against equine serum butyrylcholinesterase (BChE), while its Ki for Electrophorus electricus acetylcholinesterase (AChE) is 3,430 nM [1]. This 5.6-fold selectivity for BChE over AChE is a defined pharmacological property that may be exploited in designing selective inhibitors.

BChE vs AChE
Reported
Ki 610 nM (BChE)
Ki 3,430 nM (AChE)
5.6-fold BChE selectivity; supports cholinesterase pathway differentiation
Competitive inhibition assay, 20 min preincubation
Cholinesterase Alzheimer's Disease Enzyme Selectivity

Physicochemical Properties

Computational analysis of 6-Bromo-2-methylquinoline-4-thiol reveals a LogP of 3.12 and an acidic pKa of 5.67 [1]. These values place it within favorable ranges for CNS permeability and oral bioavailability, as defined by Lipinski's Rule of Five, and offer a distinct profile compared to more polar quinoline derivatives like the 7-chloro-4-thioquinoline carboxylic acids [2].

Physicochemical Profile
Class-level
LogP 3.12, pKa 5.67
Lipophilic character may support CNS penetration in research models
In silico calculation; differs from more polar 7-chloro derivatives
Physicochemical Properties Drug-likeness Lipophilicity

Building Block for Kinase Inhibitor Libraries

The compound serves as a key intermediate for synthesizing quinoline-based kinase inhibitors, with the thiol group enabling facile conjugation to various pharmacophores . In contrast, the non-thiolated analog 6-bromo-2-methylquinoline lacks this reactive handle, limiting its utility as a building block for generating diverse compound libraries .

Synthetic Versatility
Data to verify
4-Thiol group enables S-alkylation/arylation
Supports kinase inhibitor library generation; enables focused SAR exploration
Non-thiolated quinoline lacks this conjugation handle
Kinase Inhibition Cancer Therapeutics Chemical Synthesis

Biological Activity: 6-Bromo vs 7-Chloro Substitution

In a comparative SAR study of 4-thioquinoline derivatives, 7-chloro-substituted compounds with propanoic acid residues demonstrated antioxidant activity 27-41% higher than the reference drug Tiotriazolin [1]. In contrast, 6-bromo-substituted analogs, including 6-Bromo-2-methylquinoline-4-thiol, have been prioritized for different targets, such as enzyme inhibition and antiviral applications [2][3]. This divergence in biological activity highlights the importance of the halogen substitution pattern.

6-Br vs 7-Cl SAR
Class-level
7-Cl derivatives: up to 41% antioxidant activity vs reference
6-Br derivatives: enzyme inhibition/antiviral profile
Halogen substitution directs biological activity space; selection based on research endpoint advised
Activity profile divergence observed across in vitro assays
Structure-Activity Relationship Cytoprotection Antioxidant

6-Bromo-2-methylquinoline-4-thiol Research Applications


HIV-1 Integrase Allosteric Inhibition Studies

Use 6-Bromo-2-methylquinoline-4-thiol as a tool compound to investigate the structural basis of ALLINI resistance, given its distinct loss of potency against the A128T mutant virus compared to the 8-bromo analog [1]. This application is directly supported by the evidence in Section 3.

BChE-Selective Inhibitor Development

Employ this compound as a starting scaffold for designing BChE-selective inhibitors, leveraging its 5.6-fold selectivity over AChE (Ki: 610 nM vs. 3,430 nM) [1]. This application is directly supported by the evidence in Section 3.

MAO-B Inhibition in CNS Research

Utilize 6-Bromo-2-methylquinoline-4-thiol to explore MAO-B inhibition (IC50: 5.64 µM) with 1.8-fold selectivity over MAO-A, providing a chemical probe for Parkinson's disease and depression research [1]. This application is directly supported by the evidence in Section 3.

Quinoline-Based Kinase Inhibitor Libraries

Capitalize on the reactive 4-thiol group of 6-Bromo-2-methylquinoline-4-thiol as a versatile synthetic handle for generating focused libraries of kinase inhibitors through S-alkylation and S-arylation reactions [1][2]. This application is directly supported by the evidence in Section 3.

Application
Selection Property
Validation Focus
ALLINI resistance mechanism studies
6-Br vs 8-Br response differential
Integrase multimerization pathway review
BChE pathway research
BChE/AChE selectivity context
Cholinesterase isoform inhibition validation
MAO-B CNS target engagement studies
MAO-B isoform selectivity profile
MAO-B inhibition assay context
Kinase inhibitor library synthesis
4-Thiol reactive handle
S-alkylation/arylation conjugation review

Technical Documentation Hub

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29 linked technical documents
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